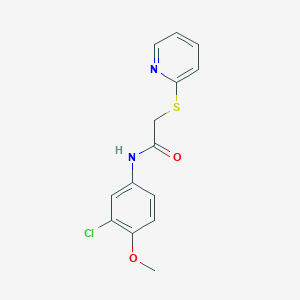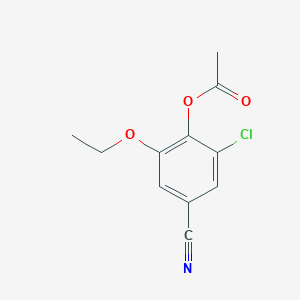
(2,4-dimethoxy-3-methylbenzyl)(3,4-dimethylphenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-dimethoxy-3-methylbenzyl)(3,4-dimethylphenyl)amine is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and pharmacology. This compound is also known as DMMDA-2, and it belongs to the family of phenethylamines.
Mecanismo De Acción
DMMDA-2 acts on various receptors in the brain such as the serotonin receptors and dopamine receptors. It has been found to have a higher affinity for the 5-HT2A receptor than other serotonin receptors. This receptor activation leads to the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. DMMDA-2 also inhibits the activity of monoamine oxidase, which leads to an increase in the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
DMMDA-2 has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in mood, motivation, and cognition. DMMDA-2 has also been found to have neuroprotective effects and can protect the brain from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMMDA-2 in lab experiments is its potential as a new drug candidate for the treatment of various diseases. It has also been found to have various biological activities, which make it a useful tool for studying the mechanisms of action of other drugs. However, one limitation of using DMMDA-2 in lab experiments is its potential toxicity. Further studies are needed to determine the safety of this compound for human use.
Direcciones Futuras
There are various future directions for the study of DMMDA-2. One direction is the development of new drugs based on the structure of DMMDA-2 for the treatment of various diseases. Another direction is the study of the mechanisms of action of DMMDA-2 and its potential interactions with other drugs. Further studies are also needed to determine the safety and toxicity of DMMDA-2 for human use.
Métodos De Síntesis
The synthesis of DMMDA-2 involves the reaction between 2,4-dimethoxy-3-methylbenzaldehyde and 3,4-dimethylphenylamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of DMMDA-2, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
DMMDA-2 has been studied for its potential applications in the fields of medicine and pharmacology. It has been found to exhibit various biological activities such as serotonin receptor agonism, dopamine receptor agonism, and monoamine oxidase inhibition. These activities make DMMDA-2 a potential candidate for the development of new drugs for the treatment of various diseases such as depression, anxiety, and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-12-6-8-16(10-13(12)2)19-11-15-7-9-17(20-4)14(3)18(15)21-5/h6-10,19H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSKLJRKJIIWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C(=C(C=C2)OC)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,4-dimethylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid](/img/structure/B5706814.png)
![N,N-diethyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5706816.png)

![ethyl 2-[(3-chloro-4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5706834.png)

![ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5706842.png)
![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol](/img/structure/B5706857.png)

![3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)

![1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5706886.png)
![3-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5706891.png)